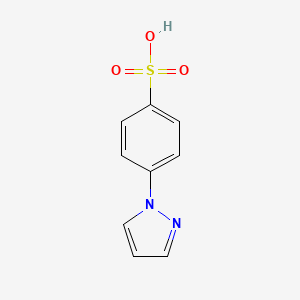

4-(Pyrazol-1-yl)benzenesulfonic acid

説明

4-(Pyrazol-1-yl)benzenesulfonic acid is a chemical compound with the molecular formula C9H8N2O3S . It is also known by its CAS number 18336-38-4 . The IUPAC name for this compound is 4-(1H-pyrazol-1-yl)benzenesulfonic acid . It belongs to the class of sulfonic acids and contains a pyrazole ring in its structure .

Molecular Structure Analysis

The molecular structure of 4-(Pyrazol-1-yl)benzenesulfonic acid consists of a benzene ring substituted with a pyrazole moiety and a sulfonic acid group. The pyrazole ring contributes to its aromatic character, while the sulfonic acid group imparts water solubility and acidity. The compound’s linear formula is C9H8N2O3S .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis of Potential Pharmacological Agents

- Research has focused on synthesizing derivatives of 4-(Pyrazol-1-yl)benzenesulfonic acid as potential COX-2 inhibitors, highlighting the chemical versatility of this compound in generating new classes of compounds with potential therapeutic applications (Patel et al., 2004).

- A variety of 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes have been prepared and evaluated for antioxidant activity, indicating the potential of these derivatives in oxidative stress-related conditions (Lavanya et al., 2014).

Biological Evaluation and Mechanistic Insights

- The electrochemical behavior of 1-benzenesulfonyl-3-benzenesulfanamido-4-(4'-substituted-arylhydrazono)-2-pyrazolin-5-ones has been explored, providing insights into their reduction mechanisms and potential applications in medicinal chemistry (Satyanarayana et al., 2004).

- Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been conducted, revealing their cytotoxic activities and potential as carbonic anhydrase inhibitors (Gul et al., 2016).

Novel Methodologies and Sensing Applications

- The development of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives and their antimicrobial activities showcase the application of these compounds in addressing microbial resistance (Sojitra et al., 2016).

- A study on the ultrasound-promoted green synthesis of some novel pyrazole derivatives has illustrated the environmental benefits and efficiency of using ultrasonic irradiation in chemical synthesis (Nikalje et al., 2011).

Safety and Hazards

特性

IUPAC Name |

4-pyrazol-1-ylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c12-15(13,14)9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRLZNMOGQIRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

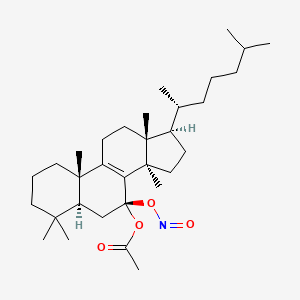

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(12S,13R,18R)-3,16,20-trimethyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8-tetraen-17-yl]methanol](/img/structure/B579366.png)